Cyclosporin H-d4 Cyclosporin H-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208177
InChI:
SMILES:
Molecular Formula: C₆₂H₁₀₇D₄N₁₁O₁₂
Molecular Weight: 1206.64

Cyclosporin H-d4

CAS No.:

Cat. No.: VC0208177

Molecular Formula: C₆₂H₁₀₇D₄N₁₁O₁₂

Molecular Weight: 1206.64

* For research use only. Not for human or veterinary use.

Cyclosporin H-d4 -

Specification

Molecular Formula C₆₂H₁₀₇D₄N₁₁O₁₂
Molecular Weight 1206.64

Introduction

Chemical Properties and Structure

Cyclosporin H-d4 belongs to the family of cyclosporins, a group of nonpolar cyclic oligopeptides with various immunomodulatory activities. The compound features four deuterium atoms (stable isotopes of hydrogen) strategically incorporated into its molecular structure, creating a distinctive mass difference from the non-deuterated Cyclosporin H.

PropertySpecification
Chemical NameCyclosporin H-d4
Molecular FormulaC62H107D4N11O12
Molecular Weight1206.64 g/mol
Catalog NumberRCLS125787
ClassificationNonpolar cyclic oligopeptide
SolubilityData not available

The fundamental structure of Cyclosporin H-d4 maintains the cyclic peptide architecture characteristic of cyclosporins, with the critical substitution of four hydrogen atoms with deuterium atoms . This structural modification preserves the compound's pharmacological properties while enabling distinct identification in analytical procedures.

Analytical Applications

Mass Spectrometry Standards

Cyclosporin H-d4 serves as a valuable internal standard in analytical research, particularly in mass spectrometry-based quantification methods. The deuterium labeling creates a mass shift that allows researchers to accurately distinguish between the deuterated standard and the unlabeled analyte of interest while maintaining nearly identical chemical behavior.

Similar to other deuterated cyclosporins such as Cyclosporin A-d4, this compound allows for precise tracking in biological samples, ensuring reliability and reproducibility of analytical data . The deuteration pattern enables clear differentiation in mass spectrometric analysis while maintaining chromatographic properties nearly identical to those of the non-deuterated compound.

Pharmacokinetic Studies

The compound's application extends to pharmacokinetic investigations where Cyclosporin H-d4 enables researchers to:

  • Track the distribution and metabolism of cyclosporin compounds in biological systems

  • Measure accurate concentrations of Cyclosporin H in complex biological matrices

  • Develop validated quantification methods for clinical and research applications

  • Study drug-drug interactions involving cyclosporin compounds

Immunological Properties

Cyclosporin H-d4 retains the important immunological properties of Cyclosporin H, which differs significantly from the more widely used Cyclosporin A. While Cyclosporin A is known primarily for its calcineurin inhibition and broad immunosuppressive properties, Cyclosporin H and by extension its deuterated analog are distinguished by different biological activities.

Formyl Peptide Receptor Antagonism

Research with Cyclosporin H has established it as a potent and selective competitive antagonist of formyl peptides on the formyl peptide receptor (FPR) on leukocytes . This property makes Cyclosporin H and its deuterated form valuable tools for studying neutrophil activation and inflammatory processes.

The antagonism of Cyclosporin H occurs through:

  • Competitive inhibition of N-formyl-methionyl-leucyl-phenylalanine (FMLP) binding

  • Interference with agonist binding to FMLP receptors

  • Selective inhibition of mediator release from basophils induced by formyl peptide receptor activation

This mechanism differentiates Cyclosporin H and Cyclosporin H-d4 from Cyclosporin A, as they lack significant calcineurin inhibitory activity.

Applications in Gene Therapy Research

Enhancement of Lentiviral Transduction

Recent research with Cyclosporin H has revealed its ability to significantly enhance lentiviral transduction of hematopoietic stem and progenitor cells (HSPCs) . This application represents a major advancement in gene therapy approaches, as it addresses a fundamental challenge in introducing therapeutic genes into stem cells.

Cyclosporin H accomplishes this by:

  • Overcoming innate immune restrictions to lentiviral transduction

  • Inhibiting interferon-induced transmembrane protein 3 (IFITM3)

  • Facilitating VSV glycoprotein-mediated vector entry into cells

  • Enabling more efficient gene transfer and editing in human long-term repopulating HSCs

While these findings derive from studies with Cyclosporin H, the deuterated analog Cyclosporin H-d4 would likely preserve these properties while providing additional analytical advantages for tracking the compound's distribution and metabolism during such applications.

Comparative Analysis with Related Compounds

Cyclosporin H-d4 vs. Cyclosporin A-d4

While both are deuterated cyclosporins, these compounds differ significantly in their biological activities:

PropertyCyclosporin H-d4Cyclosporin A-d4
Molecular FormulaC62H107D4N11O12C62H107D4N11O12
Approximate Molecular Weight1206.64 g/mol1206.66 g/mol
Primary MechanismFPR antagonismCalcineurin inhibition
Immunosuppressive ActivityMinimalSignificant
Primary Research ApplicationInflammatory processes, gene therapyTransplantation, immunosuppression

This comparison highlights the importance of understanding the specific isomer of cyclosporin being used in research or analytical applications, as despite structural similarities, their biological effects can vary substantially .

Impact of Deuteration

The deuteration in Cyclosporin H-d4 creates minimal changes in the compound's physical and pharmacological properties while providing significant analytical advantages:

  • Slightly increased molecular weight (+4.03 Da)

  • Virtually identical chemical reactivity

  • Similar pharmacokinetic behavior

  • Distinctive mass spectrometric signature

  • Enhanced stability for certain chemical bonds

These properties make deuterated compounds like Cyclosporin H-d4 invaluable for analytical research while maintaining biological relevance.

Future Research Directions

Expanding Applications in Cell Therapy

The proven ability of Cyclosporin H to enhance lentiviral transduction suggests promising applications for Cyclosporin H-d4 in tracking and optimizing gene therapy protocols . Future research might investigate:

  • Optimal dosing regimens for maximum transduction enhancement

  • Mechanisms of IFITM3 inhibition by Cyclosporin H and its deuterated analogs

  • Combined approaches with other transduction enhancers

  • Long-term effects on transduced stem cell populations

Analytical Method Development

As a deuterated standard, Cyclosporin H-d4 offers opportunities for developing improved analytical methods for:

  • Therapeutic drug monitoring of cyclosporins

  • Environmental fate studies of immunosuppressant drugs

  • Metabolomic investigations in transplant patients

  • High-throughput screening of cyclosporin derivatives

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